molecular formula C44H30O2 B12588130 3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl- CAS No. 872715-65-6

3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-

Cat. No.: B12588130
CAS No.: 872715-65-6
M. Wt: 590.7 g/mol
InChI Key: GXVWKXCTJDZULX-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] is a complex organic compound known for its unique photochromic properties. This compound is part of the naphthopyran family, which is widely studied for its applications in photochromic systems, particularly in ophthalmic lenses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] typically involves the condensation of naphthol derivatives with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps including the formation of an intermediate chalcone, which then undergoes cyclization to form the naphthopyran structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are used to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic agent in the development of smart materials and sensors.

    Biology: Studied for its potential in biological imaging and as a molecular probe.

    Medicine: Investigated for its use in drug delivery systems and as a component in therapeutic agents.

    Industry: Applied in the production of photochromic lenses and coatings

Mechanism of Action

The photochromic behavior of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] involves the reversible transformation between a colorless closed form and a colored open form upon exposure to UV light. This transformation is facilitated by the breaking and reforming of the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] apart is its enhanced photochromic properties, including faster coloration and decoloration rates, and higher fatigue resistance. These characteristics make it particularly suitable for applications requiring rapid and reversible color changes .

Properties

CAS No.

872715-65-6

Molecular Formula

C44H30O2

Molecular Weight

590.7 g/mol

IUPAC Name

3-phenyl-3-[4-(3-phenylbenzo[f]chromen-3-yl)phenyl]benzo[f]chromene

InChI

InChI=1S/C44H30O2/c1-3-13-33(14-4-1)43(29-27-39-37-17-9-7-11-31(37)19-25-41(39)45-43)35-21-23-36(24-22-35)44(34-15-5-2-6-16-34)30-28-40-38-18-10-8-12-32(38)20-26-42(40)46-44/h1-30H

InChI Key

GXVWKXCTJDZULX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)C6(C=CC7=C(O6)C=CC8=CC=CC=C87)C9=CC=CC=C9

Origin of Product

United States

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